molecular formula C6H12N2O3 B1197100 4-Glycylaminobutyric acid CAS No. 32595-49-6

4-Glycylaminobutyric acid

Cat. No.: B1197100
CAS No.: 32595-49-6
M. Wt: 160.17 g/mol
InChI Key: FNSFAHRUVVKKMM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-Glycylaminobutyric acid, also known as 4-(2-Aminoacetamido)Butanoic Acid, is a complex molecule that interacts with various targets in the body. It is an n-acyl-γ-aminobutyric acid, where the acyl group is specified as aminoacetyl . This suggests that it may interact with receptors or enzymes that recognize or metabolize γ-aminobutyric acid (GABA) or related compounds.

Mode of Action

Given its structural similarity to gaba, it may interact with gaba receptors in the brain . GABA is the key inhibitory neurotransmitter in the brain, working primarily via GABAA receptors . Some neuroactive steroids (NASs) are positive allosteric modulators (PAMs) of GABAA receptors and potentiate phasic and tonic inhibitory responses via activation of synaptic and extrasynaptic GABAA receptors .

Biochemical Pathways

GABA is synthesized from glutamate through the action of glutamate decarboxylase and vitamin B6 . It is then utilized to produce succinate, which participates in the citric acid cycle .

Pharmacokinetics

Similar compounds like gaba have complex pharmacokinetics, including nonlinear absorption, metabolism, tissue uptake, and renal elimination processes .

Result of Action

GABA serves as the main inhibitory neurotransmitter in the adult central nervous system, influencing the proliferation of neuronal progenitor cells .

Action Environment

The conformation of similar compounds like gaba depends on the environment in which it is found . In the gas phase, GABA prefers a highly folded conformation due to the electrostatic attraction between the two functional groups .

Biochemical Analysis

Biochemical Properties

4-Glycylaminobutyric acid plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with various enzymes, proteins, and other biomolecules. One of the primary enzymes involved is glutamate decarboxylase, which converts glutamate to GABA, and subsequently, this compound can be synthesized from GABA . This compound also interacts with GABA receptors, which are the principal inhibitory receptors in the central nervous system. These receptors are categorized into GABAa and GABAb subtypes. GABAa receptors are ligand-gated ion channels that facilitate fast synaptic inhibition, while GABAb receptors are G-protein coupled receptors that act as slow synaptic inhibitors .

Cellular Effects

This compound influences various types of cells and cellular processes. In the central nervous system, it acts as an inhibitory neurotransmitter, reducing neuronal excitability . This compound affects cell signaling pathways by interacting with GABA receptors, leading to changes in ion flow and neurotransmitter release. It also impacts gene expression and cellular metabolism by modulating the activity of enzymes involved in the citric acid cycle . Additionally, this compound has been shown to influence the proliferation of neuronal progenitor cells during brain development .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with GABA receptors. When it binds to GABAa receptors, it facilitates the influx of chloride ions into the cell, leading to hyperpolarization and inhibition of neuronal activity . In contrast, binding to GABAb receptors results in the activation of G-proteins, which modulate ion channels and inhibit neurotransmitter release . These interactions lead to changes in gene expression and enzyme activity, ultimately affecting cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For instance, supplementation of gamma-aminobutyric acid (GABA) has been found to affect temporal visual attention in young healthy adults . The stability of this compound in vitro and in vivo can impact its efficacy and the duration of its effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as reducing neuronal excitability and modulating neurotransmitter release . At higher doses, it could potentially cause toxic or adverse effects, including disruptions in cellular metabolism and gene expression . Animal studies are essential for determining the optimal dosage and understanding the threshold effects of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized from GABA through the action of glutamate decarboxylase and vitamin B6 . Once synthesized, it participates in the citric acid cycle by being converted to succinate . This compound also interacts with various enzymes and cofactors involved in metabolic processes, affecting metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is transported across cell membranes by amino acid transporters, such as the SLC6A14 transporter . This transporter plays a vital role in the uptake and distribution of amino acids, including this compound, within cells and tissues . The localization and accumulation of this compound can influence its activity and function .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its subcellular localization can affect its activity and function, as it interacts with specific enzymes and proteins within these compartments . Post-translational modifications and targeting signals may direct this compound to specific organelles, influencing its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Glycylaminobutyric acid typically involves the reaction of glycine with γ-aminobutyric acid. One common method is the condensation reaction between glycine and γ-aminobutyric acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. Purification steps such as crystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Glycylaminobutyric acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

4-Glycylaminobutyric acid has various applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Glycylaminobutyric acid is unique due to its dual nature, combining properties of both glycine and GABA. This dual functionality allows it to participate in a wider range of biochemical reactions and makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-[(2-aminoacetyl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c7-4-5(9)8-3-1-2-6(10)11/h1-4,7H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSFAHRUVVKKMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80954315
Record name 4-[(2-Amino-1-hydroxyethylidene)amino]butanoic acid
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Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32595-49-6
Record name 4-[(2-Aminoacetyl)amino]butanoic acid
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Record name 4-Glycylaminobutyric acid
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Record name 32595-49-6
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Record name 4-[(2-Amino-1-hydroxyethylidene)amino]butanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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